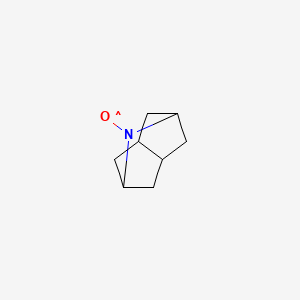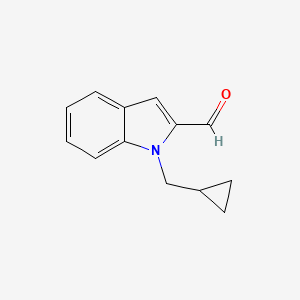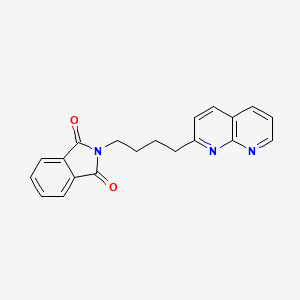
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione is a heterocyclic compound that combines the structural features of isoindoline-1,3-dione and 1,8-naphthyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the reaction of 1,8-naphthyridine with a suitable butyl derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold .
For example, the reaction of 1,8-naphthyridine with 4-bromobutylamine in the presence of a base such as potassium carbonate, followed by cyclization with phthalic anhydride, can yield the desired compound . The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives .
科学的研究の応用
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione: Contains the isoindoline-1,3-dione scaffold but lacks the naphthyridine moiety.
Uniqueness
2-(4-(1,8-Naphthyridin-2-yl)butyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione and 1,8-naphthyridine structures, which imparts distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
2-[4-(1,8-naphthyridin-2-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O2/c24-19-16-8-1-2-9-17(16)20(25)23(19)13-4-3-7-15-11-10-14-6-5-12-21-18(14)22-15/h1-2,5-6,8-12H,3-4,7,13H2 |
InChIキー |
JAKVRXUPEIPQNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC3=NC4=C(C=CC=N4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
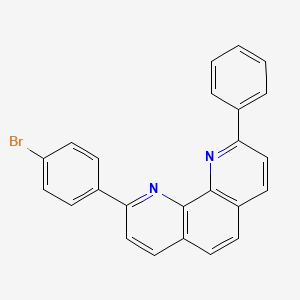
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)

![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
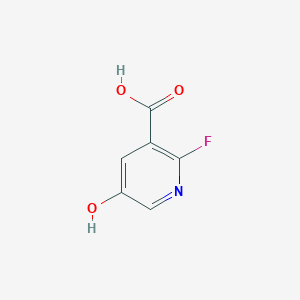
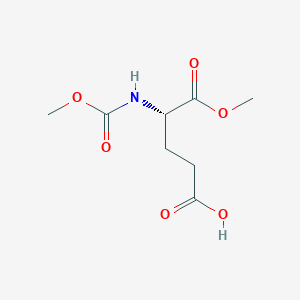
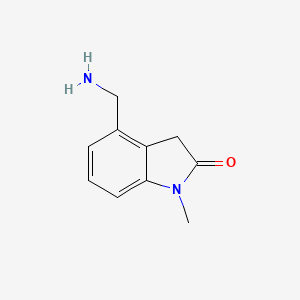
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)

